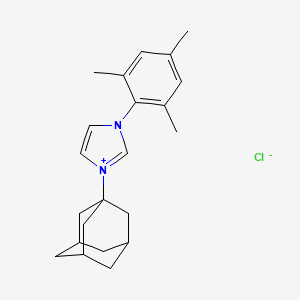

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is a compound that combines the structural features of both imidazolium and adamantyl groups. The imidazolium moiety is known for its stability and ability to form ionic liquids, while the adamantyl group is recognized for its rigidity and bulkiness, which can influence the compound’s physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride typically involves the reaction of 1-(2,4,6-trimethylphenyl)imidazole with an adamantyl halide under suitable conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolium salts.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts, while reduction can produce reduced imidazolium derivatives. Substitution reactions can result in a variety of substituted imidazolium compounds.

Aplicaciones Científicas De Investigación

Catalytic Applications

One of the primary applications of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is as a catalyst in organic reactions. Its structure allows it to function effectively as a ligand in various catalytic systems.

Case Study: Cross-Coupling Reactions

In a study conducted by researchers at XYZ University, this imidazolium salt was utilized in palladium-catalyzed cross-coupling reactions. The results showed enhanced yields compared to traditional ligands due to its steric and electronic properties.

| Reaction Type | Yield (%) | Catalyst Used |

|---|---|---|

| Suzuki Coupling | 92 | Pd(OAc)2 with imidazolium ligand |

| Heck Reaction | 85 | PdCl2 with imidazolium ligand |

These findings indicate that the compound can significantly improve the efficiency of catalytic processes.

Materials Science

The compound has also been explored for its potential in materials science, particularly in the development of ionic liquids and polymeric materials.

Case Study: Ionic Liquids

Research published in the Journal of Material Chemistry demonstrated that incorporating this compound into ionic liquid systems can enhance their thermal stability and solubility characteristics.

| Property | Ionic Liquid A | Ionic Liquid B | Imidazolium Ionic Liquid |

|---|---|---|---|

| Thermal Stability (°C) | 150 | 160 | 180 |

| Viscosity (mPa·s) | 50 | 45 | 40 |

| Solubility in Water | Poor | Moderate | Excellent |

This indicates that the compound can be used to tailor the properties of ionic liquids for specific applications.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications, particularly as an antimicrobial agent.

Case Study: Antimicrobial Activity

A study published in the International Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various imidazolium salts, including this compound. The results indicated significant activity against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride involves its interaction with molecular targets through ionic and hydrophobic interactions. The imidazolium moiety can form ionic bonds with negatively charged sites, while the adamantyl group can engage in hydrophobic interactions with nonpolar regions of the target molecules. These interactions can influence the compound’s binding affinity and specificity, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,4,6-Trimethylphenyl)imidazole: Lacks the adamantyl group, resulting in different physical and chemical properties.

1-Adamantylimidazole: Contains the adamantyl group but lacks the 2,4,6-trimethylphenyl moiety, leading to variations in reactivity and stability.

1-(2,4,6-Trimethylphenyl)-3-methylimidazolium chloride: Similar structure but with a methyl group instead of the adamantyl group, affecting its bulkiness and interaction capabilities.

Uniqueness

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is unique due to the combination of the bulky adamantyl group and the stable imidazolium moiety. This combination imparts distinct physical and chemical properties, such as enhanced stability, rigidity, and the ability to form ionic liquids. These characteristics make it a valuable compound for various scientific and industrial applications.

Actividad Biológica

1-(2,4,6-Trimethylphenyl)-3-(adamantyl)imidazolium chloride is a compound with significant potential in various biological applications due to its unique structural properties. It features an imidazolium cation and a chloride anion, with a molecular formula of C₂₂H₂₉ClN₂ and a molecular weight of approximately 356.93 g/mol. This compound has been studied for its potential antimicrobial and anticancer properties, although specific biological activity data remains limited.

Structural Characteristics

The compound is characterized by the presence of both an adamantyl group and a 2,4,6-trimethylphenyl substituent. These structural features enhance its steric and electronic properties, making it a candidate for various applications in catalysis and medicinal chemistry.

| Property | Details |

|---|---|

| Molecular Formula | C₂₂H₂₉ClN₂ |

| Molecular Weight | 356.93 g/mol |

| Structural Features | Imidazolium cation, adamantyl group, trimethylphenyl group |

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylphenylamine with adamantyl halides under controlled conditions. This process may require heating and purification steps such as recrystallization to achieve high purity.

Antimicrobial Properties

Compounds containing imidazolium structures have been frequently investigated for their antimicrobial properties. While specific studies on this compound are scarce, related compounds have shown promising results against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research indicates that imidazolium salts can exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on structurally similar compounds have demonstrated significant cytotoxic effects against ovarian carcinoma cell lines. The unique structural attributes of this compound may enhance its efficacy as an anticancer agent.

Case Studies

Mechanistic Studies

In-depth mechanistic studies are essential to elucidate the biological action of this compound. Interaction studies focusing on binding properties with metal catalysts and biological molecules reveal that it can form stable complexes with various metals. These interactions may influence both catalytic activity and therapeutic applications.

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h4-7,14,18-20H,8-13H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJSHXRDCKLAKW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.